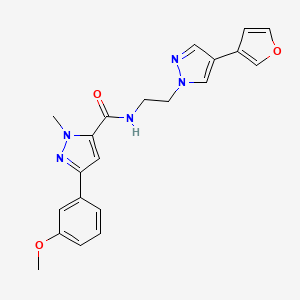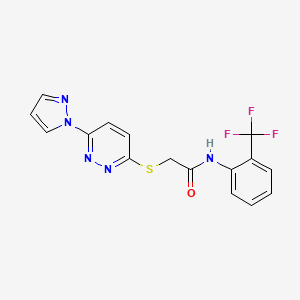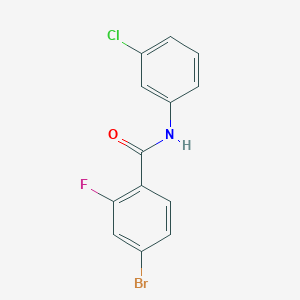
4-bromo-N-(3-chlorophenyl)-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-bromo-N-(3-chlorophenyl)-2-fluorobenzamide” is a chemical compound with the molecular formula C13H9BrClNO. It has a molecular weight of 310.574 .
Molecular Structure Analysis
The molecular structure of “4-bromo-N-(3-chlorophenyl)-2-fluorobenzamide” consists of a benzamide core with bromine, chlorine, and fluorine substituents. The 3D structure of the molecule can be viewed using specific software .Chemical Reactions Analysis
While specific chemical reactions involving “4-bromo-N-(3-chlorophenyl)-2-fluorobenzamide” are not available, similar compounds have been involved in Suzuki cross-coupling reactions .Aplicaciones Científicas De Investigación
Electrochemical Fluorination Electrochemical fluorination techniques have been developed for aromatic compounds, showcasing the synthesis of fluorinated derivatives like 4-bromo-3,3,6,6-tetrafluoro-1,4-cyclohexadienecarboxamide from 4-bromobenzamide. This process indicates the potential for introducing fluorine atoms into complex molecules, which is valuable in pharmaceuticals and agrochemicals (Shainyan & Danilevich, 2006).
Crystal Engineering The study of hydrogen and halogen bonds in crystal engineering reveals the intricate balance between molecular interactions. Research into 4-nitrobenzamide and related halogenated compounds demonstrates their role in forming stable crystal structures, which can inform the design of new materials with specific properties (Saha, Nangia, & Jaskólski, 2005).
Environmental Biodegradation Certain bacteria, like Sphingomonas sp. and Penicillium simplicissimum, can degrade halogenated aromatic compounds, including those similar to 4-bromo-N-(3-chlorophenyl)-2-fluorobenzamide. These studies underscore the microbial pathways for breaking down environmental pollutants and highlight the potential for bioremediation strategies (Schmidt et al., 1992); (Marr et al., 1996).
Luminescent Properties of Lanthanide Complexes Research into the luminescent properties of lanthanide complexes with halogenated ligands, such as 4-bromobenzoate, reveals how different halogens impact the luminescence and structure of these complexes. Such insights are crucial for developing new materials for optical and electronic applications (Monteiro et al., 2015).
Conductive Materials Studies on poly(3,4-ethylenedioxythiophene) modified with halobenzoic acids, including derivatives of 4-bromobenzoic acid, demonstrate significant improvements in conductivity. This research has implications for developing advanced materials for electronics and solar cells (Tan et al., 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
4-bromo-N-(3-chlorophenyl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClFNO/c14-8-4-5-11(12(16)6-8)13(18)17-10-3-1-2-9(15)7-10/h1-7H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIORYTSFJOEIMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=C(C=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(3-chlorophenyl)-2-fluorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-oxo-3-phenyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)isochroman-6-carboxamide](/img/structure/B2864754.png)
![N-ethyl-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2864755.png)
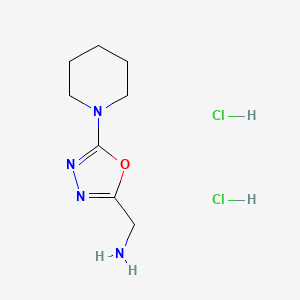

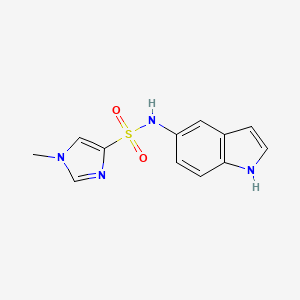
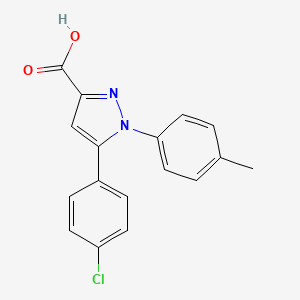
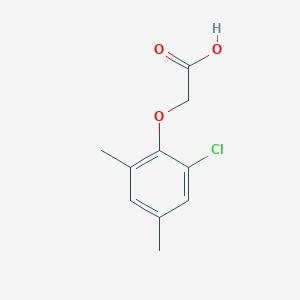
![Methyl 2-[6-(2,4-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2864770.png)
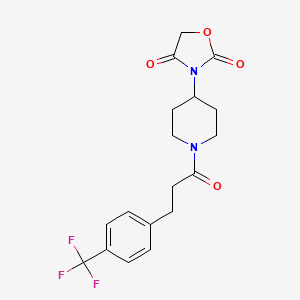
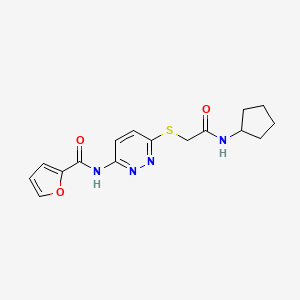
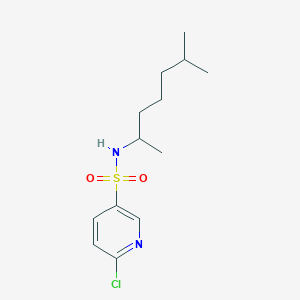
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(4-methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)acetate](/img/structure/B2864774.png)
